molecular formula C16H17ClN4O B2461489 2-(2-chlorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2097858-61-0

2-(2-chlorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2461489
CAS No.: 2097858-61-0
M. Wt: 316.79
InChI Key: KHPZGMHBGODTBD-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenyl group attached to an ethanone moiety, which is further linked to an azetidine ring substituted with a 4-cyclopropyl-1H-1,2,3-triazole.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-14-4-2-1-3-12(14)7-16(22)20-8-13(9-20)21-10-15(18-19-21)11-5-6-11/h1-4,10-11,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPZGMHBGODTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₇ClN₄O
  • Molecular Weight : 316.78 g/mol
  • CAS Number : 2097858-61-0

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the triazole moiety. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Targeting Kinases

Research indicates that compounds with triazole structures can act as kinase inhibitors. These enzymes play a critical role in signaling pathways associated with cancer and other diseases. The specific interactions and selectivity of this compound with kinases remain an area of active investigation.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of related triazole compounds. For instance, triazole derivatives have shown effectiveness against various bacterial strains and fungi. The compound may exhibit similar properties, potentially making it useful in treating infections caused by resistant microorganisms.

Microorganism Activity Observed Reference
Staphylococcus aureusInhibition at 1 mM
Escherichia coliActive against certain strains
Candida albicansPotential antifungal activity

Case Studies

Recent studies have focused on the synthesis and evaluation of triazole derivatives for their antibacterial activity. In a comparative study, various triazole compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications in the chemical structure significantly influence antimicrobial efficacy.

Synthesis and Evaluation

The synthesis of this compound involves several steps typical for creating complex triazole derivatives. The evaluation of its biological activity often employs methods such as agar disc diffusion and minimum inhibitory concentration (MIC) assays.

Pharmacological Studies

Pharmacological studies have demonstrated that triazole derivatives can inhibit key enzymes involved in cancer progression. The compound's potential as a therapeutic agent in oncology is under exploration due to its ability to target specific kinases implicated in tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Azetidine vs. Larger Rings

  • The target compound’s azetidine ring (4-membered) is less common in pharmaceuticals compared to pyrrolidine (5-membered) or piperidine (6-membered) rings.
  • Example: 1-(Pyrrolidin-1-yl)-2-[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]ethanone () replaces azetidine with pyrrolidine, improving synthetic yield (88%) but possibly reducing target selectivity .

Triazole Substitution Patterns

  • The 4-cyclopropyl group on the triazole in the target compound may enhance metabolic stability compared to analogs with aryl or alkyl substituents (e.g., 2-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone, ). Cyclopropyl groups are known to resist oxidative degradation .
Functional Group Modifications

Chlorophenyl vs. Other Aromatic Groups

  • The 2-chlorophenyl group in the target compound is a common pharmacophore in antifungals (e.g., epoxiconazole, ). Comparatively, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () uses difluorophenyl and sulfonyl groups, which may improve solubility but increase molecular weight (MW = ~450 vs. 348.8 for the target) .

Ethanone vs. Propanone Backbone

Physicochemical Properties
Compound Molecular Formula MW Key Substituents
Target Compound C₁₇H₁₈ClN₄O 348.80 2-chlorophenyl, azetidine, cyclopropyl
3-(2-chloro-6-fluorophenyl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one C₁₈H₁₉ClFN₄O ~360 Propanone backbone, 2-Cl-6-F-phenyl
2-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone C₁₅H₁₈N₄O₂ 287.33 4-methoxyphenyl, pyrrolidine
1-(2,4-dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone C₁₀H₇Cl₂N₃O 272.10 2,4-dichlorophenyl

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